molecular formula C23H46 B013447 Muscalure CAS No. 27519-02-4

Muscalure

Cat. No. B013447
CAS RN: 27519-02-4
M. Wt: 322.6 g/mol
InChI Key: IGOWHGRNPLFNDJ-ZPHPHTNESA-N
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Description

Synthesis Analysis

The synthesis of Muscalure involves several steps, starting from methyl 3-oxohexanoate. This compound is alkylated with 1-chloro-cis-9-octadecene (oleyl chloride), followed by demethoxycarbonylation to produce cis-14-tricosen-4-one. The desired Muscalure is then obtained through the Huang-Minlon reduction. This method offers a convenient approach to synthesize the compound with high specificity and yield, highlighting the advancements in synthetic organic chemistry aimed at producing pheromones for research and practical applications (Ito et al., 1984).

Scientific Research Applications

  • Muscalure is a hydrocarbon sex pheromone isolated from the cuticle and feces of sexually mature female houseflies. It has been commercialized as Muscamone® fly attractant to enhance the effectiveness of sugar-based fly bait containing insecticides (Kang & Lee, 1989).

  • In field evaluations, the addition of Muscalure (0.5–100 mg/trap) significantly increased the number of house flies captured by various traps (Carlson & Beroza, 1973).

  • Muscalure attracts and induces the sex-behavior pattern of male house flies, as confirmed in both olfactometer and pseudofly-petri dish tests (Rogoff, Gretz, Jacobson & Beroza, 1973).

  • The addition of Muscalure to insect-electrocuting black light devices in caged-layer poultry facilities increased the number of flies killed by as much as 76%, although only one increase was statistically significant (Rutz, Scoles & Howser, 1988).

  • In field tests, Muscalure was effective in attracting Musca domestica, with the highest dosage (125 mg) being the most effective for both male and female flies (Morgan, Gilbert & Fye, 1974).

  • Studies on the gonotrophic development and survival of Musca domestica showed that Muscalure extends daily survival estimates based on gonotrophic age by 11-74% (Butler, Moon, Hinkle, Millar, Mcelfresh & Mullens, 2013).

properties

IUPAC Name

(Z)-tricos-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOWHGRNPLFNDJ-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032653
Record name cis-Tricos-9-ene
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Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; Formulated in bait stations, traps, sticks, belts, granulars, and crystals; [Reference #1] Colorless liquid; [Alfa Aesar MSDS]
Record name (Z)-9-Tricosene
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Product Name

(Z)-9-Tricosene

CAS RN

27519-02-4
Record name (Z)-9-Tricosene
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Record name Muscalure
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Record name 9-Tricosene, (9Z)-
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Record name cis-Tricos-9-ene
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Record name cis-tricos-9-ene
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Record name MUSCALURE
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Synthesis routes and methods

Procedure details

A process according to claim 1, wherein (a) is 1-decene or 9-octadecene and (b) is a mixture of 2-tetradecene with 2-hexadecene or 1-pentadecene, whereby a mixture of 9-tricosene and 9-heneicosene is formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
576
Citations
JM Darbro, JG Millar, JS McElfresh… - Environmental …, 2005 - academic.oup.com
… average of 114 ng of muscalure per 3-d-old fly; if present, muscalure comprised ≈1.2% of … amounts of muscalure (89 and 108 ng per fly, respectively), and muscalure comprised similar …
Number of citations: 18 0-academic-oup-com.brum.beds.ac.uk
WMM Rogoff, GH Gretz, PF Sonnet… - Environmental …, 1980 - academic.oup.com
… muscalure elicit more responses from male house flies, Musca domestica L., in pseudofly tests than either muscalure … methylnonacosane+(Z)9-tricosene (muscalure) at up to a ratio of 90…
Number of citations: 42 0-academic-oup-com.brum.beds.ac.uk
N Noorman, CJ Den Otter - Entomologia experimentalis et …, 2001 - Wiley Online Library
Using gas chromatography the relative amounts of (Z)‐9‐tricosene (muscalure) and some other hydrocarbons on the cuticle of 1‐ to 20‐day‐old houseflies (Musca domestica L.) from …
DA Carlson, RE Doolittle, M Beroza… - Journal of agricultural …, 1974 - ACS Publications
… related to muscalure was synthesized to determine the specificity of muscalure in attracting … with the Wittig synthesis described below for muscalure, which yielded a product containing …
Number of citations: 38 0-pubs-acs-org.brum.beds.ac.uk
R Caputo, G Palumbo, S Pedatella - Tetrahedron, 1994 - Elsevier
A procedure is reported for the chemo- and stereo-selective sulfur removal from 5,6-dihydro-1,4-dithiins which completes the pathway to synthesize cis configurated olefins from …
HC Brown, D Basavaiah - The Journal of Organic Chemistry, 1982 - ACS Publications
Registry No. 2-Cyclohexenone, 930-68-7; 2-cyclopentenone, 930-30-3; 3-methylenebicycIo [2.2. 1] heptan-2-one, 5597-27-3; 3, 5, 5-tri-methyl-2-cyclohexen-l-one, 78-59-1; butyl …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
DA Carlson, CM Leibold - Journal of medical entomology, 1981 - academic.oup.com
… acrylic yarn strings were treated with permethrin and muscalure, a sex attractant for the house fly… the entire test period, whereas muscalure was essentially lost to the environment by the …
Number of citations: 15 0-academic-oup-com.brum.beds.ac.uk
GW Gribble, JK Sanstead, JW Sullivan - Journal of the Chemical …, 1973 - pubs.rsc.org
… Following the isolation and identification of the housefly sex attractant,l three multistep syntheses of muscalure were rep~rted.l-~ Because muscalure has been effective in field …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
I Richter, HK Mangold - Chemistry and Physics of Lipids, 1973 - Elsevier
… A new route of synthesis for the facile preparation of muscalure (cis-9-tricosene), a sex pheromone of the housefly, and procedures for the preparation of cis-9-docosene and cis-9-tetracosene …
A Shani - Journal of Chemical Ecology, 1979 - Springer
A four-step synthesis of (Z)-9-tricosene (“muscalure”), a component of the pheromone of the housefly, from jojoba oil (or three-step from oleyl alcohol) by 3-carbon (or 5-carbon) unit …

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